molecular formula C11H9ClN2S B1210912 6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole CAS No. 4335-32-4

6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole

Cat. No. B1210912
CAS RN: 4335-32-4
M. Wt: 236.72 g/mol
InChI Key: RMVBKVLYENHZTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole and related compounds has been explored through different methods. A notable study by Andreani et al. (1997) investigated the reactivity of this compound with hydrochloric acid in ethanol, providing insights into the synthesis process and the nature of the reaction products through spectroscopic methods and crystal structure determination (Andreani et al., 1997). Another study by Spinelli et al. (1992) demonstrated a new ring transformation of the compound into a new condensed ring system, further elucidating the synthesis pathways of this class of compounds (Spinelli et al., 1992).

Molecular Structure Analysis

The molecular structure of 6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole has been a subject of extensive research. Studies employing X-ray crystallography have provided detailed insights into the molecular arrangement and bonding. For example, Nanjunda-Swamy et al. (2005) characterized a similar compound, 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole, using spectroscopic techniques and X-ray crystal structure analysis, which helps in understanding the structural aspects of these compounds (Nanjunda-Swamy et al., 2005).

Scientific Research Applications

Reactivity and Structural Analysis

  • Ring-Ring Interconversion and Structural Elucidation : The reactivity of 6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole with hydrochloric acid in ethanol was investigated, revealing a ring-ring interconversion process. The nature of the reaction product was established through spectroscopic analysis and X-ray crystal structure determination, providing insights into the compound's mutagenic characteristics (Andreani et al., 1997).

Pharmacological Potential

  • Potential in Pharmacology : A study explored the ring-opening/ring-closing reactions of various nitrosoimidazo[2,1-b][1,3]thiazoles, including 6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole, in hydrochloric acid. This research highlighted the impact of substituents on the thiazole ring and the resulting pharmacological potentialities of the new tricyclic system formed (Billi et al., 2000).

Anti-inflammatory and Anticancer Activity

  • Evaluation in Anti-inflammatory and Anticancer Research : The synthesis and structural analysis of regioisomers of 6-phenyl-5-(4-pyridyl)-2,3-dihydroimidazo[2,1-b]thiazole demonstrated their less effective anti-inflammatory activity compared to known agents. These findings contribute to the understanding of structure-activity relationships in developing anti-inflammatory drugs (Shilcrat et al., 1991).
  • Anticancer Properties : Another study synthesized a series of 3,6-diphenylimidazo[2,1-b]thiazole derivatives, evaluating their anticancer activity against various human cancer cell lines. Some compounds, particularly those with specific aryl-substituents, demonstrated potent anti-proliferative activity, contributing to the development of new anticancer agents (Koppireddi et al., 2014).

Herbicidal Applications

  • Utility as Herbicides : A study synthesized imidazo[2,1-b]thiazoles with various substituents, including 6-(2,3,4-trichlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazole, testing their herbicidal efficacy. Some derivatives showed moderate post-emergence herbicidal activity, highlighting the potential of these compounds in agricultural applications (Andreani et al., 1996).

Safety And Hazards

The compound is classified as a warning under the GHS07 pictogram. It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVBKVLYENHZTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10318582
Record name 6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10318582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole

CAS RN

4335-32-4
Record name NSC332741
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332741
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10318582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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